6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-2-31-18-7-5-17(6-8-18)19-14-21(28)27(16-24-19)15-22(29)25-9-11-26(12-10-25)23(30)20-4-3-13-32-20/h3-8,13-14,16H,2,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFAMBQMOGXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one (CAS Number: 1058396-61-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyrimidinone core, an ethoxyphenyl moiety, and a furan-carbonyl-piperazine substituent. The molecular formula is , with a molecular weight of 450.49 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H26N4O5 |
| CAS Number | 1058396-61-4 |
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, derivatives of quinazolinones have shown effectiveness against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth and survival . This compound may function similarly by interacting with specific molecular targets involved in cancer progression.
Antimicrobial Activity
The presence of the furan and piperazine rings suggests potential antimicrobial properties. Studies on related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing furan moieties have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL . The compound's mechanism could involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes in cancer cells or bacteria.
- Receptor Modulation : The compound might interact with specific receptors, altering signal transduction pathways that control cell proliferation and apoptosis.
- Disruption of Cellular Processes : By interfering with essential cellular functions, such as DNA replication or protein synthesis, the compound could exert its therapeutic effects.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Anticancer Studies : A study evaluating a series of quinazoline derivatives found that certain compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Antimicrobial Efficacy : Research on piperazine derivatives highlighted their effectiveness against multiple bacterial strains, indicating that modifications to the piperazine structure can enhance antimicrobial activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of dihydropyrimidinones exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | IC50 (µg/mL) | Activity Description |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Significant cytotoxicity against cancer cell lines |
| Compound B | 1.98 ± 1.22 | Notable antiproliferative effects |
The presence of electron-donating groups on the phenyl ring has been linked to enhanced cytotoxic activity, suggesting that modifications can significantly influence efficacy against cancer cells .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Research suggests that similar compounds exhibit effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neuropharmacological Effects
There is emerging evidence that compounds with piperazine moieties can interact with neurotransmitter systems, potentially offering neuroprotective effects or serving as anxiolytics. The specific interactions and pathways are areas of ongoing research.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor effects of various derivatives of dihydropyrimidinones, including our compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the importance of structural modifications in enhancing efficacy .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of compounds similar to 6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one. The findings demonstrated effectiveness against resistant strains of bacteria, suggesting potential for development into new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share key structural features with the target molecule (Table 1):
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Influence
- Dihydropyrimidinone vs. Pyridopyrimidinone: The target compound’s dihydropyrimidinone core lacks the fused aromatic system seen in pyrido[3,4-d]pyrimidinones (e.g., 44g).
- Pyridazinone vs. Dihydropyrimidinone: Pyridazin-3(2H)-one derivatives (e.g., ) exhibit higher polarity due to the additional nitrogen, favoring CNS penetration, whereas the ethoxyphenyl group in the target compound may enhance membrane permeability.
Piperazine Modifications
- Furan-2-carbonyl vs. Sulfonyl/Morpholinyl : The furan-2-carbonyl group in the target compound introduces a rigid, planar structure compared to sulfonyl (flexible) or morpholinyl (polar) substituents. This could modulate selectivity for enzymes with hydrophobic subpockets .
- 4-Fluorophenylpiperazine : Present in , this moiety is associated with serotonin receptor affinity. Its absence in the target compound suggests divergent therapeutic targets.
Pharmacokinetic Properties
Research Findings and Implications
Preparation Methods
Classical Acid-Catalyzed Conditions
Traditional methods use HCl or H₂SO₄ as catalysts, but these often suffer from low yields (~40–60%) and prolonged reaction times (12–24 hours). The electron-donating ethoxy group on the benzaldehyde enhances reactivity, facilitating cyclization. However, steric hindrance from the 4-ethoxyphenyl group necessitates optimized conditions.
Heterogeneous Catalysis
Recent advances employ recyclable catalysts to improve efficiency:
-
SO₃H@imineZCMNPs : A sulfonic acid-functionalized magnetic nanocatalyst (10 mg) under solvent-free conditions at 90°C achieves yields >85% within 30 minutes. The magnetic properties enable easy separation via external magnets, simplifying purification.
-
Cuttlebone : This natural, porous material rich in CaCO₃ acts as a base catalyst. Reactions at 100°C under solvent-free conditions yield 75–95% of dihydropyrimidinones, with the ethoxy-substituted derivative achieving 89% yield.
Table 1: Comparison of Core Synthesis Methods
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl (1M) | 80 | 720 | 52 | |
| SO₃H@imineZCMNPs | 90 | 30 | 88 | |
| Cuttlebone | 100 | 45 | 89 |
Functionalization of the Dihydropyrimidinone Core
The 3-position of the dihydropyrimidinone is functionalized with a 2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl group through a two-step process:
Introduction of the Oxoethyl Side Chain
The core compound undergoes alkylation at the N3 position using 2-chloroacetamide or bromoacetyl bromide. For example, reaction with bromoacetyl bromide in anhydrous DMF at 0–5°C in the presence of K₂CO₃ yields the 3-(2-bromoethyl) intermediate. Substitution with piperazine then occurs under mild basic conditions (e.g., triethylamine in THF), forming the 3-(2-piperazin-1-yl-2-oxoethyl) derivative.
Acylation with Furan-2-carbonyl Chloride
The piperazine nitrogen is acylated using furan-2-carbonyl chloride. This step requires careful temperature control (0°C to room temperature) to prevent over-acylation. Dichloromethane (DCM) serves as the solvent, with pyridine or DMAP as catalysts. The reaction typically completes within 2–4 hours, yielding the final product.
Green Chemistry Considerations
Solvent-Free Reactions
Both the Biginelli step and acylation benefit from solvent-free conditions, reducing waste and improving atom economy. For instance, the cuttlebone-catalyzed method eliminates solvents entirely, aligning with green chemistry principles.
Catalyst Recyclability
Magnetic nanocatalysts like SO₃H@imineZCMNPs retain >90% activity after five cycles, as demonstrated in the synthesis of analogous dihydropyrimidinones. Similarly, cuttlebone can be reused three times without significant yield loss.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:
-
¹H NMR : Peaks at δ 9.22 ppm (NH), 7.25–7.36 ppm (4-ethoxyphenyl), and 5.16 ppm (CH dihydropyrimidinone).
-
FT-IR : Bands at 1725 cm⁻¹ (C=O), 1648 cm⁻¹ (C=N), and 1221 cm⁻¹ (C-O ether).
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:
- Step 1: Condensation of a substituted pyrimidinone core with a furan-2-carbonyl-piperazine intermediate.
- Step 2: Introduction of the ethoxyphenyl group via nucleophilic substitution or coupling reactions.
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Confirm the presence of the ethoxyphenyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and the dihydropyrimidin-4-one core .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z ~508.2 based on analogous compounds) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry .
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C–37°C), and light exposure. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How to address contradictions in biological activity data across different assay systems?
- Case Study : If the compound shows inhibitory activity in enzyme assays but not in cell-based models:
- Hypothesis 1 : Poor membrane permeability due to the furan-piperazine moiety’s polarity. Validate via PAMPA (parallel artificial membrane permeability assay) .
- Hypothesis 2 : Metabolic instability. Use LC-MS to identify metabolites in hepatocyte incubation studies .
- Experimental Design : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives/negatives .
Q. What strategies can improve selectivity for target receptors over off-target proteins?
- Structural Modifications : Replace the furan-2-carbonyl group with bioisosteres (e.g., thiophene or pyrrole) to reduce off-target binding .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions with the target’s active site vs. non-target proteins .
- SAR Analysis : Test analogs with variations in the piperazine linker length or ethoxyphenyl substituents .
Q. How to design a stability-indicating HPLC method for quantifying degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
